

A Comparative Guide to Macromolecule Delivery: Alternatives to Streptolysin O

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Streptol*

Cat. No.: *B1238324*

[Get Quote](#)

For researchers, scientists, and drug development professionals, the efficient and gentle delivery of macromolecules into living cells is a cornerstone of experimental success. While **Streptolysin O** (SLO) has been a widely used tool for cell permeabilization, a diverse array of alternative methods has emerged, each with its own set of advantages and limitations. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your specific research needs.

Introduction to Macromolecule Delivery and the Role of Streptolysin O

Streptolysin O is a bacterial toxin that creates pores in cholesterol-containing membranes, allowing for the introduction of macromolecules into the cytoplasm.^{[1][2][3]} This method is valued for its efficiency in permeabilizing a large population of cells.^{[1][4]} However, the inherent cytotoxicity of SLO and the potential for off-target effects necessitate the exploration of alternative delivery systems.^[5] This guide will explore and compare four major alternatives: electroporation, lipofection, viral vectors, and nanoparticle-based delivery.

Comparison of Macromolecule Delivery Methods

The selection of a delivery method is a critical experimental parameter that depends on the cell type, the nature of the macromolecule to be delivered, and the desired experimental outcome. Below is a comparative overview of the key performance indicators for each method.

Method	General Principle	Delivery Efficiency	Cytotoxicity	Advantages	Limitations
Streptolysin O (SLO)	Pore formation in the plasma membrane via cholesterol binding.[1][3]	High (>85% permeabilization)[4]	Moderate to High, dose-dependent.[5]	Simple, rapid, effective for a wide range of cell types.[1][4]	Can be cytotoxic, potential for off-target effects due to membrane damage.[5]
Electroporation	Application of an electrical field to transiently increase plasma membrane permeability.	High, especially for hard-to-transfect cells.	High, dependent on pulse parameters.[5]	Broad applicability to various cell types, efficient for large DNA fragments.	Requires specialized equipment, can significantly impact cell viability and functionality.
Lipofection	Encapsulation of macromolecules in lipid-based vesicles (liposomes) that fuse with the cell membrane.	High, reagent and cell-type dependent.[6][7]	Low to Moderate, formulation dependent.[8][9]	High efficiency, broad cell-type compatibility, ease of use.	Less suitable for some hard-to-transfect cells, potential variability between cell types.
Viral Vectors (Lentivirus)	Utilization of viral machinery to deliver and integrate genetic material into	Very High, can achieve stable, long-term expression.[10][11]	Low (with modern vectors), but potential for immunogenicity and insertional mutagenesis.	High efficiency for a broad range of cells, including non-dividing cells, stable	Biosafety concerns, potential for immunogenicity, more complex production protocols.

	the host cell genome.		gene expression.		
				[10] [11]	
Nanoparticle-Based Delivery (PLGA)	Encapsulation of macromolecules in biodegradable polymer nanoparticles that are taken up by cells.	Moderate to High, dependent on formulation and targeting moieties. [12]	Low to Moderate, dependent on polymer and concentration moieties. [13] [14]	Biocompatible, biodegradable, potential for targeted release. [13]	Can be complex to synthesize and optimize, uptake efficiency can be cell-type dependent.

Quantitative Performance Data

The following tables summarize quantitative data on the efficiency and cytotoxicity of various delivery methods. It is important to note that direct head-to-head comparisons with **Streptolysin O** across all methods and cell types are limited in the literature. The data presented here is compiled from studies that evaluated individual or a subset of these methods under specific experimental conditions.

Table 1: Transfection Efficiency of Non-Viral Methods in Various Cell Lines

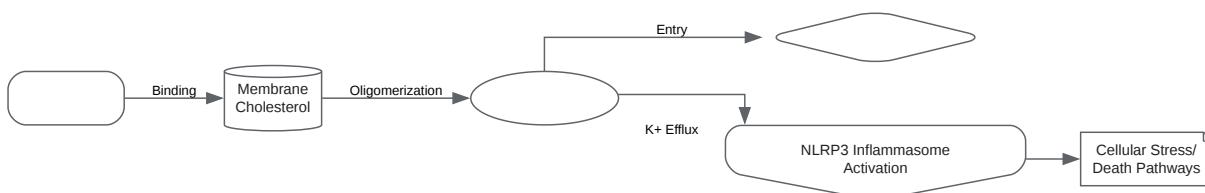
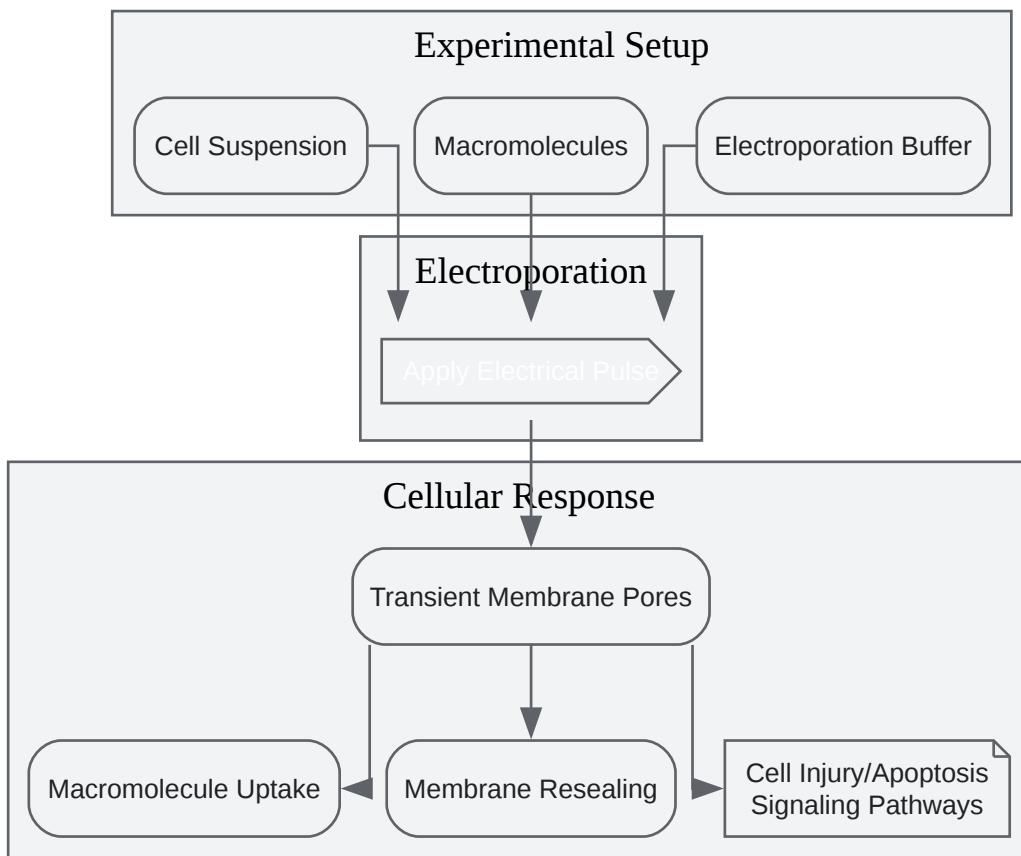

Cell Line	Method/Reagent	Transfection Efficiency (%)	Reference
CHO	Electroporation	~50% (plasmid)	[5]
CHO	Lipofectamine 3000	>70% (plasmid)	[7]
HeLa	Lipofectamine 2000	~26% (plasmid)	[15]
HeLa	PEI	~13% (plasmid)	[15]
HEK293	Lipofectamine 3000	~42.5% (SSO)	[8]
MCF-7	Lipofectamine 3000	~58% (SSO)	[8]
Jurkat	Electroporation	96% (mRNA)	[16]
Primary Myoblasts	Lipofectamine 3000	~98% (SSO)	[8]
Primary Myoblasts	RNAiMAX	~80% (SSO)	[8]

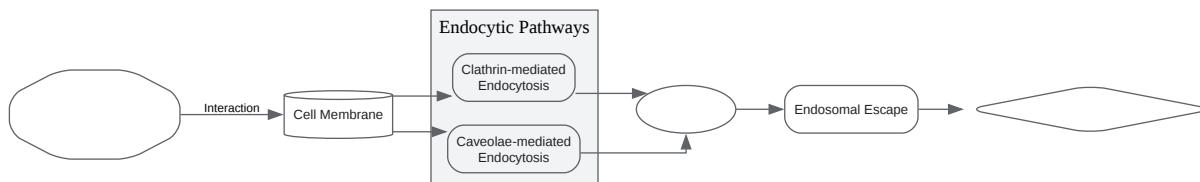
Table 2: Cell Viability after Macromolecule Delivery

Cell Line	Method/Reagent	Cell Viability (%)	Reference
CHO	Streptolysin O	Lower than electroporation	[5]
CHO	Electroporation	More cytotoxic than SLO	[5]
HeLa	Lipofectamine 2000	Not significantly different from PEI	[15]
HEK293	Lipofectamine 3000 (with P3000)	~62%	[8]
MCF-7	Lipofectamine 3000	~62%	[8]
Jurkat	Electroporation	94%	[16]
Primary Myoblasts	Lipofectamine 3000	~70%	[8]
Primary Myoblasts	RNAiMAX	~84%	[8]
HCT116	Streptolysin O (100-200 U/mL)	>90%	[4]

Signaling Pathways and Cellular Uptake Mechanisms


The mechanism by which a macromolecule enters a cell can significantly influence its intracellular fate and subsequent biological effect. The following diagrams illustrate the key signaling pathways and uptake mechanisms for each delivery method.

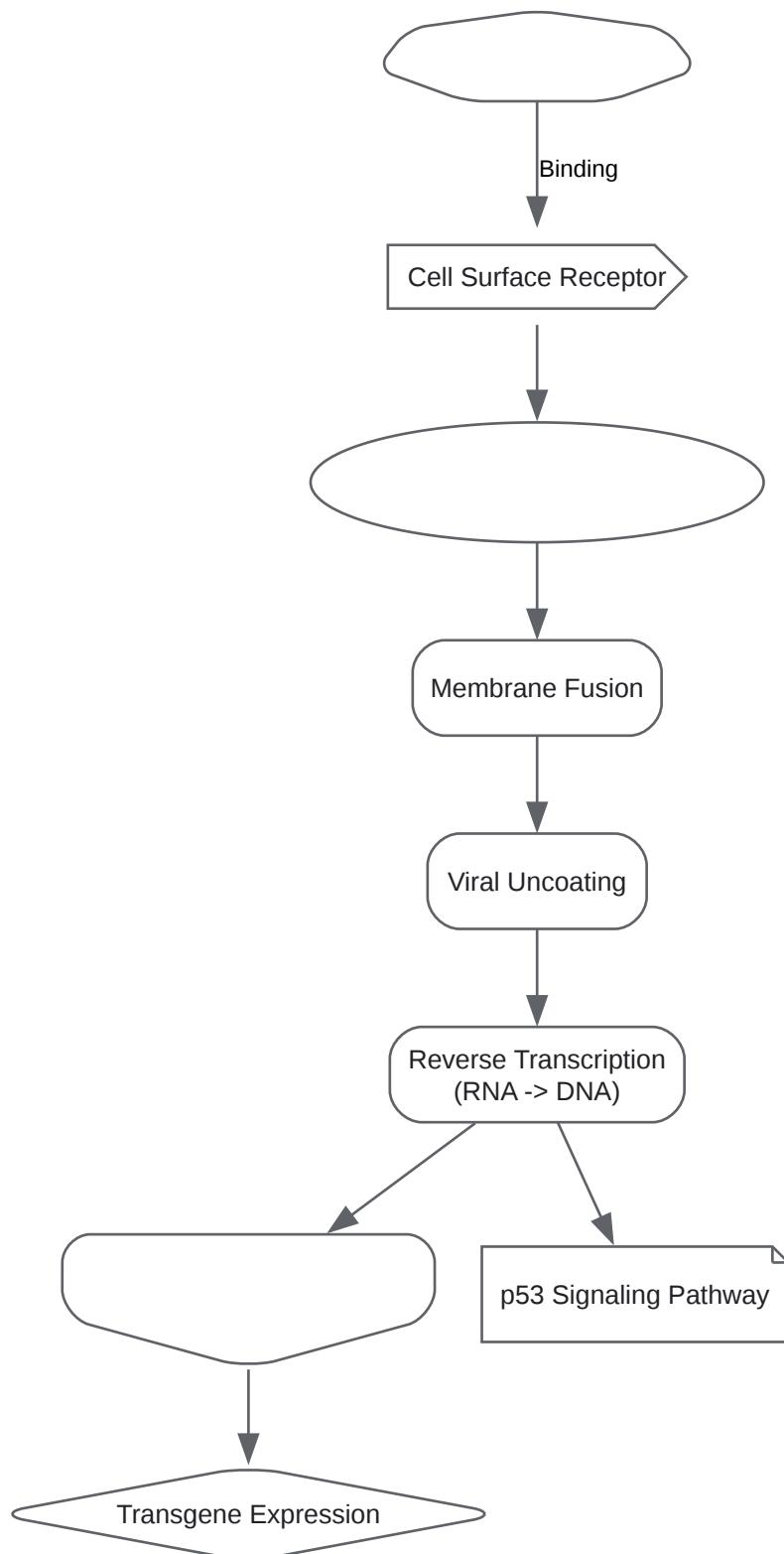
[Click to download full resolution via product page](#)

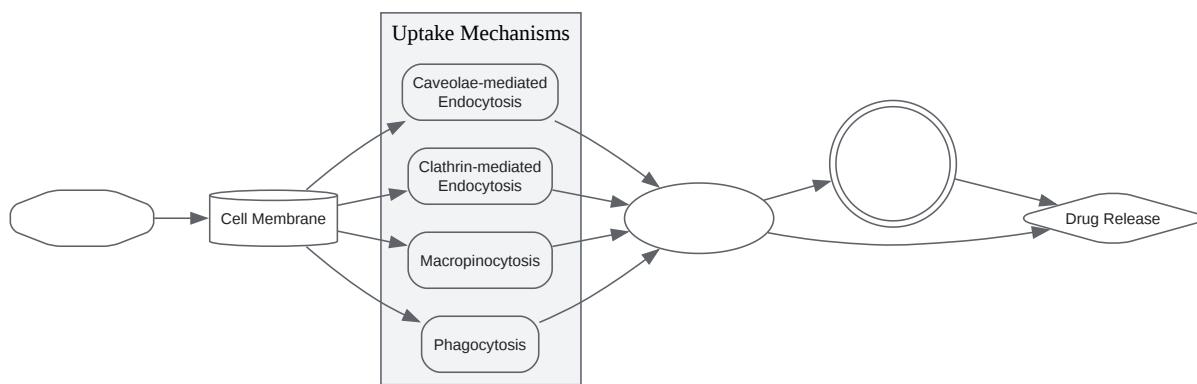

Streptolysin O Mechanism of Action

Streptolysin O monomers bind to cholesterol in the plasma membrane, leading to oligomerization and the formation of large pores. This allows for the passive diffusion of macromolecules into the cytoplasm. The resulting ion flux, particularly potassium efflux, can activate the NLRP3 inflammasome and other cellular stress pathways.[\[17\]](#)

[Click to download full resolution via product page](#)

Electroporation Experimental Workflow


Electroporation involves the application of a controlled electrical pulse to a suspension of cells and macromolecules. This creates transient pores in the cell membrane, allowing for macromolecule entry. The process can also trigger cellular stress responses, including pathways leading to apoptosis.[\[18\]](#)[\[19\]](#)[\[20\]](#)


[Click to download full resolution via product page](#)

Lipofection Cellular Uptake Pathway

In lipofection, macromolecules are complexed with cationic lipids to form lipoplexes. These complexes interact with the cell membrane and are typically internalized through endocytic pathways, such as clathrin-mediated or caveolae-mediated endocytosis.[\[21\]](#)[\[22\]](#)[\[23\]](#) Successful delivery requires the escape of the macromolecule from the endosome into the cytoplasm.[\[24\]](#)

[Click to download full resolution via product page](#)**Lentiviral Transduction Signaling Pathway**

Lentiviral vectors bind to specific receptors on the target cell surface, leading to entry via endocytosis and membrane fusion.[11][25][26] The viral RNA is then reverse-transcribed into DNA and integrated into the host genome, resulting in stable transgene expression.[5][10] The presence of viral DNA in the nucleus can trigger cellular responses, such as the p53 signaling pathway.[27]

[Click to download full resolution via product page](#)

Cellular Uptake Pathways for Nanoparticles

Nanoparticles can enter cells through various endocytic pathways, including phagocytosis, macropinocytosis, and clathrin- or caveolae-mediated endocytosis.[28][29][30][31] The specific pathway is influenced by the nanoparticle's size, shape, and surface chemistry.[32] Following uptake, nanoparticles are typically trafficked through endosomal and lysosomal compartments, where the encapsulated cargo can be released.

Experimental Protocols

Detailed and optimized protocols are crucial for the successful application of any macromolecule delivery technique. Below are representative protocols for the key alternative methods discussed.

Electroporation of Mammalian Cells

Materials:

- Electroporation device and compatible cuvettes
- Cell suspension in log-phase growth
- Ice-cold electroporation buffer (e.g., Opti-MEM™ I Reduced Serum Medium)
- Macromolecule of interest (e.g., plasmid DNA, protein)
- Complete growth medium

Procedure:

- Harvest and wash the cells, then resuspend them in ice-cold electroporation buffer at a concentration of 1×10^7 cells/mL.
- Add the macromolecule to the cell suspension in the electroporation cuvette and mix gently.
- Place the cuvette in the electroporation chamber and deliver the electrical pulse using parameters optimized for the specific cell type.
- Immediately after the pulse, incubate the cuvette on ice for 5-10 minutes to allow the cell membranes to begin resealing.
- Gently transfer the cell suspension to a culture dish containing pre-warmed complete growth medium.
- Incubate the cells under standard conditions and assay for delivery efficiency and cell viability at the desired time points.

Lipofection using Lipofectamine™ 3000

Materials:

- Lipofectamine™ 3000 Reagent and P3000™ Reagent

- Opti-MEM™ I Reduced Serum Medium
- Cells plated in a multi-well plate (70-90% confluent)
- Macromolecule of interest (e.g., plasmid DNA)

Procedure:

- Dilute the plasmid DNA in Opti-MEM™ I medium. In a separate tube, add P3000™ Reagent to the diluted DNA solution and mix.
- In another tube, dilute the Lipofectamine™ 3000 Reagent in Opti-MEM™ I medium.
- Combine the diluted DNA/P3000™ mixture with the diluted Lipofectamine™ 3000 and incubate for 10-15 minutes at room temperature to allow for complex formation.
- Add the DNA-lipid complexes dropwise to the cells in the culture plate.
- Gently rock the plate to ensure even distribution of the complexes.
- Incubate the cells for 1-3 days and then analyze for transgene expression.

Lentiviral Transduction of Mammalian Cells

Materials:

- Lentiviral particles containing the gene of interest
- Target cells in exponential growth phase
- Complete growth medium
- Polybrene™ (hexadimethrine bromide)

Procedure:

- Plate the target cells at a density that will result in 50-70% confluency on the day of transduction.

- On the day of transduction, replace the culture medium with fresh medium containing Polybrene™ at a final concentration of 4-8 µg/mL.
- Add the lentiviral particles to the cells at the desired multiplicity of infection (MOI).
- Gently swirl the plate to mix.
- Incubate the cells for 12-24 hours.
- After the incubation period, remove the virus-containing medium and replace it with fresh complete growth medium.
- Continue to culture the cells for 2-3 days before analyzing for transgene expression. For stable cell line generation, selection with an appropriate antibiotic can be initiated at this time.

Preparation of PLGA Nanoparticles for Macromolecule Delivery

Materials:

- PLGA (poly(lactic-co-glycolic acid))
- Organic solvent (e.g., dichloromethane)
- Aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA)
- Macromolecule to be encapsulated
- Sonicator
- Rotary evaporator

Procedure (Single Emulsion-Solvent Evaporation Method for Hydrophobic Macromolecules):

- Dissolve the PLGA and the hydrophobic macromolecule in the organic solvent.
- Add this organic phase to the aqueous surfactant solution.

- Emulsify the mixture using a sonicator to form an oil-in-water emulsion.
- Evaporate the organic solvent using a rotary evaporator, which causes the PLGA to precipitate and form nanoparticles encapsulating the macromolecule.
- Collect the nanoparticles by centrifugation and wash them to remove excess surfactant.
- The resulting nanoparticle suspension can be used for cell delivery experiments.

Conclusion

The choice of a macromolecule delivery method is a critical decision that can significantly impact experimental outcomes. While **Streptolysin O** offers a simple and effective means of cell permeabilization, its associated cytotoxicity warrants the consideration of alternatives. Electroporation, lipofection, viral vectors, and nanoparticle-based systems each present a unique set of advantages and disadvantages in terms of delivery efficiency, cell viability, and experimental complexity. By carefully considering the specific requirements of the cell type, the macromolecule to be delivered, and the desired biological endpoint, researchers can select the most appropriate method to achieve reliable and reproducible results. This guide provides a foundational framework for making that informed decision, empowering researchers to advance their scientific inquiries with greater precision and confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective permeabilization of the host cell membrane of *Plasmodium falciparum*-infected red blood cells with streptolysin O and equinatoxin II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Delivery of Fluorescent Probes using Streptolysin O for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electroporation and streptolysin O--a comparison of poration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipofectamine™ 3000 Transfection Reagent, 5 x 1.5 mL - FAQs [thermofisher.com]
- 7. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. cd-genomics.com [cd-genomics.com]
- 11. The Lentivirus System – An Introduction | abm Inc. [info.abmgood.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of targeted PLGA nanoparticles: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad.com [bio-rad.com]
- 17. Reduction of Streptolysin O (SLO) Pore-Forming Activity Enhances Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lbk.fe.uni-lj.si [lbk.fe.uni-lj.si]
- 19. The electropemeome: cellular response to electroporation | Slovenian Medical Journal [vestnik.szd.si]
- 20. researchgate.net [researchgate.net]
- 21. The Mechanism of Lipofectamine 2000 Mediated Transmembrane Gene Delivery [scirp.org]
- 22. scirp.org [scirp.org]
- 23. researchgate.net [researchgate.net]
- 24. The intracellular trafficking mechanism of Lipofectamine-based transfection reagents and its implication for gene delivery [escholarship.org]
- 25. Clinical use of lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]
- 27. Lentiviral vectors escape innate sensing but trigger p53 in human hematopoietic stem and progenitor cells | EMBO Molecular Medicine [link.springer.com]
- 28. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. How can we use the endocytosis pathways to design nanoparticle drug-delivery vehicles to target cancer cells over healthy cells? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 32. [PDF] Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [A Comparative Guide to Macromolecule Delivery: Alternatives to Streptolysin O]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1238324#alternative-methods-to-streptolysin-for-introducing-macromolecules-into-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com